1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is a sulfonamide-functionalized piperidine derivative characterized by a 4-chloro-3-nitrobenzenesulfonyl group attached to a 3-methylpiperidine ring.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-9-3-2-6-14(8-9)20(18,19)10-4-5-11(13)12(7-10)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMJDWDDCKZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Chlorsulfonation Method (US2511547A)
The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride is optimally achieved through the chlorsulfonation of ortho-chloro-nitrobenzene, as detailed in US Patent 2,511,547. This single-step process eliminates the need for intermediate isolation, offering a 90% yield of high-purity product.
Reaction Conditions and Optimization
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Reactants : Ortho-chloro-nitrobenzene and chlorsulfonic acid in a 1:4–5 molar ratio.
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Temperature Profile :
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Critical Considerations :
Table 1: Reaction Parameters for Sulfonyl Chloride Synthesis
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:4–5 (ortho-chloro-nitrobenzene:ClSO₃H) |
| Reaction Duration | 6–8 hours |
| Final Temperature | 130°C |
| Yield | 88–90% |
Alternative Sulfonation Approaches
While the patent method dominates industrial production, laboratory-scale alternatives include:
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Sulfonation with H₂SO₄ followed by PCl₅ treatment : This two-step method is less efficient (60–70% yield) due to side reactions during sulfonic acid conversion.
Preparation of 3-Methylpiperidine
3-Methylpiperidine is commercially available but can be synthesized via:
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Catalytic Hydrogenation of 3-Methylpyridine : Employing Raney nickel under 10–15 bar H₂ at 120–150°C.
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Leuckart Reaction : Reductive amination of levulinic acid derivatives, though this route is less common for small-scale synthesis.
Sulfonylation: Coupling 4-Chloro-3-Nitrobenzenesulfonyl Chloride with 3-Methylpiperidine
The final step involves nucleophilic substitution, where the amine group of 3-methylpiperidine attacks the electrophilic sulfur in the sulfonyl chloride.
Reaction Protocol
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Solvent System : Dichloromethane or acetonitrile, chosen for their ability to dissolve both aromatic sulfonyl chlorides and amines.
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Base : Triethylamine (2 equivalents) to neutralize HCl and drive the reaction to completion.
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Conditions : Room temperature (20–25°C) for 4–6 hours, monitored via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1).
Table 2: Coupling Reaction Optimization
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Temperature | 20–25°C | Prevents decomposition |
| Base (Triethylamine) | 2.0 equivalents | Ensures full neutralization |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Formation of a Sulfonate Intermediate : The sulfonyl chloride reacts with the amine to form a tetrahedral intermediate.
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Elimination of HCl : The intermediate collapses, releasing HCl and forming the stable sulfonamide bond.
Purification and Characterization
Isolation Techniques
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Recrystallization : Ethanol-water mixtures (7:3) yield needle-like crystals with >98% purity.
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Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) for lab-scale purification.
Analytical Data
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Melting Point : 92–94°C (lit. 93°C).
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, 1H, Ar-H), 7.98 (dd, 1H, Ar-H), 3.25 (m, 1H, piperidine-H), 2.85 (m, 2H, piperidine-H), 1.65 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
The patent method outperforms alternatives in yield and scalability, though it requires precise temperature control.
Industrial-Scale Production Considerations
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Continuous Flow Reactors : Enable tighter temperature regulation during chlorsulfonation.
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Waste Management : HCl gas scrubbing and solvent recovery systems are critical for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the piperidine ring or the methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted piperidine derivatives.
Reduction Reactions: Products include 1-(4-chloro-3-aminobenzenesulfonyl)-3-methylpiperidine.
Oxidation Reactions: Products vary depending on the site of oxidation but may include ketones or carboxylic acids.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the nitro and sulfonyl groups, which can participate in various biochemical reactions. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl Piperidine Derivatives
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS: 291292-03-0)
- Molecular Formula : C₁₄H₁₇ClN₂O₆S
- Molecular Weight : 376.81 g/mol
- The absence of a 3-methyl group on piperidine reduces steric hindrance compared to the target compound.
- Applications: No explicit biological data is available, but ester-functionalized piperidines are often intermediates in drug synthesis .
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 932918-49-5)
- Molecular Formula : C₁₁H₁₂ClN₃O₄S
- Molecular Weight : 325.79 g/mol
- Key Differences :
- Replaces the 6-membered piperidine ring with a 7-membered azepane ring, altering conformational flexibility.
- Lacks the 3-methyl substituent, which may impact binding affinity in biological systems.
Piperidine Derivatives with Varied Substituents
1-(2-Chloroethyl)-3-methylpiperidine (CAS: 10298-11-0)
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 177.67 g/mol
- Key Differences :
(RR/SS)-2-[1-(4-Chlorophenyl)-3-methylbutyl]piperidine hydrochloride (NOCD-140)
- Molecular Formula : C₁₆H₂₄ClN
- Molecular Weight : 265.83 g/mol
- Key Differences: Features a 4-chlorophenylbutyl side chain instead of a sulfonyl group, enhancing lipophilicity.
Functional Group Variations
4-Chloro-3-[(4-methylpiperidine-1-yl)sulfonyl]benzoic acid
- Molecular Formula: C₁₃H₁₆ClNO₄S
- Molecular Weight : 317.79 g/mol
- The 4-methylpiperidine group may alter steric and electronic interactions compared to 3-methylpiperidine .
Implications for Pharmacological Activity
While direct biological data for 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is lacking, structurally related piperidine sulfonamides and esters are known for diverse applications:
- Antimicrobial and Antiviral Activity : Piperidine derivatives with aryl sulfonyl groups (e.g., 2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one) exhibit antimicrobial properties due to aromatic electron-withdrawing groups enhancing target binding .
Biological Activity
1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a chloro and nitro group on a benzenesulfonyl moiety. The synthesis typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 3-methylpiperidine, often using a base like triethylamine to facilitate the reaction and manage by-products like hydrochloric acid.
Target Pathways
This compound primarily interacts with two critical biochemical pathways:
- Mitogen-Activated Protein Kinase (MAPK) Pathway
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway
The compound exhibits the ability to block these pathways, leading to various cellular effects that are beneficial in certain pathological conditions.
Mode of Action
The inhibition of MAPK and NF-κB pathways results in significant molecular and cellular effects, including:
- Reduction of scaling and erythema
- Improvement in barrier dysfunction associated with psoriasis-like conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable penetration through the skin, attributed to its affinity for stratum corneum ceramides. This characteristic enhances its potential as a topical therapeutic agent.
Antimicrobial and Anticancer Properties
Research has indicated that this compound may possess antimicrobial and anticancer properties. It has been investigated for its ability to inhibit specific enzymes and receptors relevant in disease pathways, showcasing potential applications in drug development .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Psoriasis Treatment : In controlled studies, this compound demonstrated efficacy in reducing symptoms associated with psoriasis by modulating inflammatory responses through the MAPK and NF-κB pathways.
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential use as an antimicrobial agent in clinical settings.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chloro-3-nitrophenyl)sulfonyl-piperidine | Similar piperidine structure | Different substituents on the benzene ring |
| 1-(4-Chloro-3-nitrobenzenesulfonamide | Contains an amide instead | Altered biological activity due to amide linkage |
| 1-(4-Chloro-3-nitro-benzenesulfonyl)-3-methylpiperidine | Methyl substitution on piperidine | Changes lipophilicity and biological interactions |
| 1-(4-Chloro-3-nitrophenyl)sulfonyl chloride | Chloride instead of piperidine | More reactive due to leaving group properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
